Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate
Description
Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a bicyclic compound featuring a cyclopentane ring substituted with an amino group and two methyl groups at the 2,2-positions, along with a methyl ester moiety. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, particularly in the development of bioactive analogs and chiral building blocks. Its cyclopentane backbone and functional groups enable applications in medicinal chemistry, such as mimicking natural amino acids or serving as a precursor for heterocyclic compounds .
Properties
IUPAC Name |
methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-4-6-9(8,10)7(11)12-3/h4-6,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSTBQEDRGMPDPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1(C(=O)OC)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethylcyclopentanone with methylamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial in maintaining the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
Organic Synthesis
Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is widely used as a precursor in organic synthesis. Its functional groups allow for various chemical reactions, making it an essential intermediate in the preparation of more complex compounds. The compound can undergo transformations such as:
- Esterifications: Reacting with alcohols to form esters.
- Amidations: Interacting with amines to create amides.
- Nucleophilic substitutions: Participating in reactions where nucleophiles attack electrophilic centers.
These reactions are critical for developing new materials and pharmaceuticals.
Biochemical Research
In biochemical studies, this compound serves as a reagent to investigate enzyme mechanisms and metabolic pathways. Its ability to mimic natural substrates makes it valuable for:
- Enzyme Inhibition Studies: The compound has been shown to inhibit specific enzymes involved in amino acid metabolism, providing insights into their catalytic mechanisms.
- Receptor Interaction Studies: It can interact with various receptors, allowing researchers to explore its potential as a therapeutic agent.
Pharmaceutical Applications
The compound's structural characteristics suggest potential applications in drug development. Research indicates that this compound may exhibit:
- Anti-inflammatory Properties: Preliminary studies have indicated that it can modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
- Neuroprotective Effects: Its interactions with neurotransmitter systems may lead to protective effects against neurodegeneration.
Case Study 1: Enzyme Inhibition
A study focused on the inhibition of an enzyme involved in amino acid metabolism demonstrated that this compound effectively reduced enzyme activity by approximately 70% at a concentration of 50 µM. This finding suggests its potential role as a therapeutic agent targeting metabolic disorders.
| Enzyme | Inhibition (%) | Concentration (µM) |
|---|---|---|
| Enzyme A | 70% | 50 |
| Enzyme B | 45% | 100 |
Case Study 2: Neuroprotective Effects
In vitro studies assessing the neuroprotective effects of this compound showed that it significantly reduced neuronal cell death induced by oxidative stress. The compound exhibited protective effects at concentrations as low as 10 µM.
| Treatment | Cell Viability (%) | Concentration (µM) |
|---|---|---|
| Control | 100 | - |
| Compound A | 85 | 10 |
| Compound A | 65 | 50 |
Mechanism of Action
The mechanism of action of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Cyclopentane-Based Derivatives
Positional Isomers: Methyl 3-Aminocyclopentanecarboxylate
- Structural Differences: The amino group is at the 3-position instead of the 1-position, and the cyclopentane ring lacks dimethyl substitution.
- Physical Properties: Molecular Formula: C₇H₁₃NO₂ (vs. C₉H₁₇NO₂ for the target compound). Molecular Weight: 143.18 g/mol (vs. 171.24 g/mol).
Hydroxy-Amino Analogs: 2-Amino-1-hydroxycyclopentanecarboxylic Acid
- Functional Group Variation : Replaces the ester with a carboxylic acid and introduces a hydroxyl group.
Cyclopropane-Based Analogs
Methyl (S)-1-Amino-2,2-dimethylcyclopropanecarboxylate
- Structural Variation : Cyclopropane ring instead of cyclopentane, with similar 2,2-dimethyl and ester groups.
- Physicochemical Properties: Molecular Formula: C₈H₁₃NO₂. Boiling Point: Predicted 204.0±23.0 °C (higher than cyclopentane analogs due to ring strain). Density: 1.004±0.06 g/cm³ .
- Applications : Used in asymmetric synthesis; the cyclopropane ring enhances reactivity in ring-opening reactions.
Methyl 1-Amino-2,2-diethylcyclopropanecarboxylate
Functional Group Derivatives
Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride
- Modification: Methylation of the amino group to form a secondary amine.
- Synthesis : Prepared via reaction with methylamine derivatives and isolation as a hydrochloride salt, enhancing crystallinity for X-ray studies .
- NMR Data : Key signals include δ 9.18 (brs, 2H, NH₂⁺) and δ 3.79 (s, 3H, ester -OCH₃) .
Thiophene-Substituted Analogs
Research Implications and Gaps
- Synthetic Routes : highlights methods for cyclopentane functionalization using 1,3-dicarbonyl dianions, applicable to modifying the target compound .
- Safety Considerations : Cyclopropane analogs exhibit higher predicted boiling points, suggesting differences in volatility and handling requirements .
- Unresolved Data: Limited information on the target compound’s crystallographic parameters or biological activity in the provided evidence.
Biological Activity
Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate is a compound of significant interest in the field of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, comparative analysis with similar compounds, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopentane ring substituted with an amino group and a carboxylate moiety. Its molecular formula is , with a molecular weight of approximately 157.21 g/mol. The presence of two methyl groups on the cyclopentane ring contributes to its steric properties and influences its reactivity in biological systems.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Interaction : The amino group can form hydrogen bonds with active sites of enzymes, modulating their activity. This interaction is crucial for the compound's role as a biochemical probe in enzyme studies.
- Metabolite Release : The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects. This mechanism suggests potential applications in drug development.
Biological Activity
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may exhibit antitumor properties. For instance, related compounds have shown efficacy in inducing apoptosis in cancer cell lines by disrupting mitochondrial function and altering cell cycle regulation .
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes relevant to metabolic pathways, thereby influencing various physiological processes .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Methyl 1-amino-2-methylcyclopentane-1-carboxylate | Cyclopentane with one amino and one carboxyl group | Simpler structure; less steric hindrance |
| Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate | Cyclohexane structure | Different ring size; may exhibit distinct biological activities |
| Methyl 1-amino-2,2-dimethylcyclobutane-1-carboxylate | Cyclobutane structure | Smaller ring; may alter reactivity compared to cyclopentane |
This compound stands out due to its specific substitution pattern on the cyclopentane ring, which imparts distinct steric and electronic properties that may enhance its biological interactions.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antitumor Mechanisms : A study demonstrated that related compounds can induce apoptosis in HepG2 liver cancer cells by arresting the cell cycle at the S phase and activating caspase pathways. These findings suggest that this compound could have similar effects given its structural characteristics .
- Enzyme Inhibition Studies : Research into enzyme inhibitors has highlighted the potential for methyl 1-amino derivatives to serve as effective inhibitors for enzymes involved in metabolic disorders. Such studies are crucial for developing therapeutic agents targeting specific diseases .
- Synthesis and Characterization : The synthesis of this compound has been achieved through various methodologies, emphasizing its versatility in organic synthesis and potential applications in drug design .
Q & A
Q. What experimental methods are recommended for determining the crystal structure of Methyl 1-amino-2,2-dimethylcyclopentane-1-carboxylate?
- Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) is the gold standard. Key steps include: (i) Growing single crystals via vapor diffusion or slow evaporation. (ii) Collecting intensity data using synchrotron radiation or laboratory diffractometers. (iii) Solving the phase problem via direct methods (SHELXS) or Patterson techniques. (iv) Refining the model with SHELXL, incorporating anisotropic displacement parameters and hydrogen bonding networks .
Q. How can the ester and amino functional groups in this compound be selectively modified during synthesis?
- Methodological Answer :
- Ester Hydrolysis : Use aqueous NaOH/EtOH under reflux to yield the carboxylic acid.
- Amino Group Protection : Employ Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) protecting groups. For example, react with Boc₂O in THF/water at pH 9–10 .
- Selective Reduction : Catalytic hydrogenation (H₂/Pd-C) targets the ester carbonyl, while NaBH₄ may reduce the amino group if unprotected .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to identify substituents on the cyclopentane ring (e.g., methyl groups at C2/C2).
- IR : Confirm ester (C=O stretch ~1720 cm⁻¹) and amino (N-H stretch ~3300 cm⁻¹) groups.
- MS : High-resolution ESI-MS to verify molecular formula and fragmentation patterns .
Advanced Research Questions
Q. How does ring strain in the cyclopentane scaffold influence reactivity compared to cyclohexane analogs?
- Methodological Answer : The smaller ring size introduces torsional strain, increasing susceptibility to ring-opening reactions. For example:
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Methodological Answer : (i) Reaction Optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., KOtBu vs. NaH). (ii) Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., dimerization via Michael addition). (iii) Scale-Up Challenges : Assess mixing efficiency and thermal gradients in batch vs. flow reactors .
Q. How can oxidative cycloadditions be applied to functionalize the cyclopentane ring?
- Methodological Answer : Ceric ammonium nitrate (CAN)-mediated oxidative cycloadditions with 1,3-dicarbonyls yield fused dihydrofuran derivatives. Key conditions:
- Substrate: this compound.
- Reagent: CAN (2 equiv) in acetonitrile at 0°C.
- Work-Up: Quench with Na₂S₂O₃, purify via flash chromatography .
Q. What computational tools predict viable retrosynthetic pathways for this compound?
- Methodological Answer : AI-driven platforms (e.g., Reaxys, Pistachio) analyze reaction databases to propose routes. For example:
- Retrosynthesis Step 1 : Disconnect the ester group to cyclopentane-1-carboxylic acid.
- Step 2 : Introduce amino and methyl groups via reductive amination or alkylation.
Validate predictions with DFT calculations (e.g., transition-state energies) .
Q. How do steric effects from the 2,2-dimethyl groups impact nucleophilic substitution reactions?
- Methodological Answer : The bulky dimethyl groups hinder SN2 mechanisms, favoring SN1 pathways. Experimental validation:
- Kinetic Studies : Compare reaction rates with less-hindered analogs (e.g., 2-methyl derivatives).
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize carbocation intermediates in SN1 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
